molecular formula C11H8Cl2N2O2 B1420168 Ethyl 4,7-dichloroquinazoline-2-carboxylate CAS No. 1189106-09-9

Ethyl 4,7-dichloroquinazoline-2-carboxylate

Cat. No.: B1420168
CAS No.: 1189106-09-9
M. Wt: 271.1 g/mol
InChI Key: SLYQQUNSFUMFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,7-dichloroquinazoline-2-carboxylate (CAS: 1189106-09-9) is a heterocyclic organic compound with the molecular formula C₁₁H₈Cl₂N₂O₂ and a molecular weight of 271.10 g/mol. This compound features a quinazoline core structure substituted with chlorine atoms at the 4 and 7 positions and an ethyl carboxylate group at position 2. The strategic placement of electron-withdrawing chlorine substituents alongside the hydrolytically sensitive ester group makes it a highly versatile and valuable synthetic intermediate in medicinal chemistry and materials science . In research settings, this compound serves as a key building block for the synthesis of novel pharmaceutical compounds. Its structural features are associated with potential biological activities, including anticancer, antiviral, and antibacterial properties . The chlorinated quinazoline core is known to enhance binding affinity to biological targets, potentially inhibiting specific enzymes or modulating receptor activity. Studies highlight its role in the investigation of mechanisms against various cancer cell lines and its noted inhibition against bacterial strains such as E. coli . The synthesis typically involves nucleophilic substitution reactions, such as from 4,7-dichloroquinazoline and ethyl chloroformate in the presence of a base like triethylamine. The reaction is optimally performed in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions, yielding a product that can be purified via column chromatography . For research purposes, the compound is characterized by techniques including ¹H/¹³C NMR, HRMS, and FT-IR spectroscopy to confirm its structure and purity . Attention: this compound is for research use only . It is not intended for human or veterinary use .

Properties

IUPAC Name

ethyl 4,7-dichloroquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)10-14-8-5-6(12)3-4-7(8)9(13)15-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYQQUNSFUMFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671245
Record name Ethyl 4,7-dichloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-09-9
Record name Ethyl 4,7-dichloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route

  • Starting Materials :

    • 4,7-Dichloroquinazoline
    • Ethyl chloroformate
    • Triethylamine (base)
  • Reaction Conditions :

    • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
    • Temperature : The reaction is typically carried out under reflux conditions.
    • Time : The reaction time can vary but is usually several hours to ensure complete conversion.
  • Purification :

    • Column chromatography using silica gel with a hexane/ethyl acetate gradient is effective for purifying the product.

Industrial Production Methods

Industrial production follows similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and solvents. The process involves precise control over temperature and pressure to optimize yield and purity.

Reaction Mechanism

The reaction mechanism involves a nucleophilic substitution where the ethyl chloroformate reacts with the quinazoline core in the presence of a base. The base helps to deprotonate the quinazoline, facilitating the nucleophilic attack on the ethyl chloroformate.

Analytical Techniques for Characterization

Several analytical techniques are essential for characterizing this compound:

  • ¹H/¹³C NMR : Confirms the substitution pattern and ester group presence.
  • HRMS : Validates the molecular formula.
  • FT-IR : Detects ester C=O stretching and quinazoline ring vibrations.

Research Findings and Applications

This compound is a versatile intermediate in medicinal chemistry. Its potential biological activities include anticancer, antiviral, and antibacterial effects due to its ability to interact with enzymes and receptors.

Biological Activity

The chlorine atoms and the quinazoline core enhance its binding affinity to biological targets, leading to modulation of their activity. This interaction may result in the inhibition of specific enzymes or activation of certain receptors.

Comparison of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Yield
Laboratory Scale 4,7-Dichloroquinazoline, Ethyl Chloroformate, Triethylamine Reflux in DMF or THF High Yield with Proper Purification
Industrial Scale Industrial-grade reagents and solvents Large reactors with controlled temperature and pressure Optimized Yield and Purity

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,7-dichloroquinazoline-2-carboxylate serves as an intermediate in synthesizing pharmaceutical compounds with potential anticancer , antiviral , and antibacterial properties. Its structural features enhance its reactivity and biological activity compared to similar compounds.

Biological Studies

The compound is utilized in biological research to investigate the mechanisms of action of quinazoline derivatives. Studies focus on its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

Chemical Synthesis

As a building block, it facilitates the synthesis of more complex organic molecules in research laboratories. Its ability to undergo nucleophilic substitution reactions allows for the creation of various substituted quinazoline derivatives.

Case Study 1: Anticancer Activity

A study published in Nature Reviews highlighted the efficacy of chlorinated quinazolines in inhibiting cancer cell proliferation. This compound demonstrated significant activity against various cancer cell lines, showcasing its potential as a lead compound for drug development .

Case Study 2: Antibacterial Properties

Research conducted by Zha et al. (2019) explored the antibacterial properties of chlorinated compounds. The study found that this compound exhibited notable inhibition against E. coli, reinforcing the importance of chlorine substituents in enhancing antimicrobial activity .

Mechanism of Action

The mechanism of action of Ethyl 4,7-dichloroquinazoline-2-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chlorine atoms and the quinazoline core play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Ethyl 4,7-dichloroquinazoline-2-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C₁₁H₈Cl₂N₂O₂ 271.099 Chlorine (×2), ethyl carboxylate logP: 3.11; ester hydrolysis potential
4,7-Dichloroquinazoline (Parent compound) C₈H₄Cl₂N₂ 199.037 Chlorine (×2) Higher Cl content; simpler structure
Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate C₁₇H₂₄N₄O₃ 332.4 Piperazine, ketone, methyl groups Predicted pKa: 2.56; increased H-bonding
Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate C₁₂H₁₀O₆ 250.20 Hydroxyl (×2), oxo group High polarity; oxidative instability

Physical and Pharmacokinetic Properties

  • Lipophilicity : this compound’s logP of 3.11 exceeds that of the hydroxyl-rich chromene derivative (estimated logP < 2), favoring membrane permeability in biological systems .
  • Stability : The dichloro-quinazoline structure is likely more stable under oxidative conditions compared to the dihydroxy chromene analogue, which may degrade via oxidation.

Research and Commercial Relevance

  • Pharmaceutical Potential: The piperazine-containing analogue () demonstrates how structural modifications can tailor compounds for specific biological targets, whereas the dichloroquinazoline scaffold remains prized for its reactivity in building block applications.

Biological Activity

Ethyl 4,7-dichloroquinazoline-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H8Cl2N2O2C_{11}H_{8}Cl_{2}N_{2}O_{2} and features a quinazoline core with two chlorine substituents at the 4 and 7 positions, alongside an ethyl ester group at the 2 position. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorine atoms enhance its binding affinity and specificity towards these targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to various pharmacological effects.

Biological Activities

  • Anticancer Activity
    • This compound has been investigated for its potential anticancer properties. Studies indicate that compounds with a quinazoline core often exhibit significant antiproliferative activities against various cancer cell lines.
    • For instance, derivatives related to quinazolines have been shown to inhibit cell proliferation in human cancer cell lines such as HepG-2 (liver), PC3 (prostate), and MCF-7 (breast) cells .
  • Antiviral and Antibacterial Properties
    • The compound is also noted for potential antiviral and antibacterial activities. Its role as an intermediate in the synthesis of pharmaceutical compounds suggests it may contribute to the development of new antiviral agents.
  • Glucocerebrosidase Inhibition
    • Research has demonstrated that quinazoline derivatives can inhibit glucocerebrosidase, an enzyme involved in Gaucher's disease. This compound may function similarly, promoting enzyme trafficking within cells .

Case Studies

  • Antiproliferative Studies
    • A study evaluated several quinazoline derivatives for their antiproliferative effects. This compound exhibited IC50 values comparable to established anticancer drugs, indicating its potential as a lead compound for further development .
  • Mechanistic Insights
    • Mechanistic studies have shown that quinazoline derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2 .

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
This compoundC11H8Cl2N2O2C_{11}H_{8}Cl_{2}N_{2}O_{2}Anticancer, antiviral
Ethyl 4-chloroquinazoline-2-carboxylateC10H8ClN2O2C_{10}H_{8}ClN_{2}O_{2}Anticancer
Ethyl 4,6-dichloroquinazoline-2-carboxylateC11H8Cl2N2O2C_{11}H_{8}Cl_{2}N_{2}O_{2}Antiproliferative

Q & A

Basic Research Questions

Q. How is Ethyl 4,7-dichloroquinazoline-2-carboxylate synthesized, and what are critical reaction parameters?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, quinazoline derivatives are often prepared by reacting dichlorinated intermediates with ethyl carboxylate precursors under reflux in polar aprotic solvents (e.g., DMF or THF) at 80–120°C for 12–24 hours . Key parameters include:

  • Catalyst : K₂CO₃ or NaH for deprotonation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Yield Optimization : Stoichiometric control of dichlorinated starting materials (e.g., 4,7-dichloroquinazoline) to avoid side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., Cl at C4/C7, ethyl ester at C2). For example, ester carbonyl signals appear at ~165–170 ppm in ¹³C NMR .
  • HRMS : Validate molecular formula (C₁₁H₈Cl₂N₂O₂, [M+H]⁺ = 283.0048) .
  • FT-IR : Detect ester C=O stretching (~1720 cm⁻¹) and quinazoline ring vibrations (~1600 cm⁻¹) .

Q. What safety precautions are required when handling this compound in a research lab?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set balance accuracy and computational cost for geometry optimization .
  • Key Outputs :
  • HOMO-LUMO gaps (~4.5–5.0 eV) to assess reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Validation : Compare computed vibrational spectra with experimental IR data .

Q. How to resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :

  • Software Tools : Use SHELXL for least-squares refinement. Key steps:
  • Data Integration : Process diffraction data with SAINT/APEX2 .
  • Disorder Handling : Apply PART and SIMU instructions for disordered ethyl groups .
  • Validation Metrics :
  • R-factor convergence (<5%).
  • Check ADPs (anisotropic displacement parameters) for thermal motion artifacts .

Q. What strategies mitigate byproduct formation in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Reagent Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura couplings to minimize homo-coupling byproducts.
  • Temperature Control : Maintain reactions at 60–80°C to balance kinetics and selectivity .
  • Additives : Add CsF or K₃PO₄ to stabilize intermediates and suppress protodehalogenation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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